molecular formula C18H20N6O4S B12404614 Mlkl-IN-5

Mlkl-IN-5

Cat. No.: B12404614
M. Wt: 416.5 g/mol
InChI Key: WDIDNHYFQQNOBU-UHFFFAOYSA-N
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Description

Mlkl-IN-5 is a small molecule inhibitor that targets the mixed lineage kinase domain-like pseudokinase (MLKL). MLKL is a crucial mediator in the process of necroptosis, a form of programmed cell death distinct from apoptosis. Necroptosis is involved in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mlkl-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for similar inhibitors often involve:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

Mlkl-IN-5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mlkl-IN-5 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the chemical properties and reactivity of MLKL inhibitors.

    Biology: Employed in cellular and molecular biology research to investigate the role of MLKL in necroptosis and other cellular processes.

    Medicine: Explored as a potential therapeutic agent for treating diseases associated with dysregulated necroptosis, such as inflammatory and neurodegenerative diseases.

    Industry: Utilized in the development of new drugs targeting necroptosis pathways

Mechanism of Action

Mlkl-IN-5 exerts its effects by inhibiting the activity of MLKL. MLKL is activated through phosphorylation by receptor-interacting protein kinase 3 (RIPK3). Once activated, MLKL translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death. This compound binds to MLKL, preventing its activation and subsequent necroptosis .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Mlkl-IN-5 in terms of their target and mechanism of action. These include:

Uniqueness

This compound is unique due to its specific binding affinity and selectivity for MLKL. This makes it a valuable tool for studying the precise role of MLKL in necroptosis and for developing targeted therapies for diseases involving necroptosis .

Properties

Molecular Formula

C18H20N6O4S

Molecular Weight

416.5 g/mol

IUPAC Name

5-[4-(ethylsulfonylamino)phenyl]-3-[(6-methoxypyridin-2-yl)amino]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C18H20N6O4S/c1-3-29(26,27)24-12-9-7-11(8-10-12)16-15(17(19)25)18(23-22-16)21-13-5-4-6-14(20-13)28-2/h4-10,24H,3H2,1-2H3,(H2,19,25)(H2,20,21,22,23)

InChI Key

WDIDNHYFQQNOBU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C(=NN2)NC3=NC(=CC=C3)OC)C(=O)N

Origin of Product

United States

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